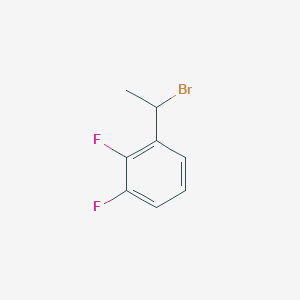

1-(1-Bromoethyl)-2,3-difluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bromoethylbenzene is a type of organic compound that belongs to the class of halogenated hydrocarbons . It has been used in various chemical reactions such as controlled radical polymerization of styrene, asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polystyrene via atom transfer radical polymerization .

Synthesis Analysis

The synthesis of bromoethylbenzene typically involves the reaction of benzene with bromoethane in the presence of a Lewis acid such as aluminum chloride .Molecular Structure Analysis

Bromoethylbenzene has a molecular formula of C8H9Br . The structure consists of a benzene ring with a bromoethyl group attached .Chemical Reactions Analysis

Bromoethylbenzene can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group . For example, it can participate in nucleophilic substitution reactions, elimination reactions, and coupling reactions .Physical and Chemical Properties Analysis

Bromoethylbenzene is a liquid at room temperature . It has a density of 1.356 g/mL at 25 °C and a boiling point of 94 °C/16 mmHg . The refractive index is 1.56 .Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry and Functionalization Reactions

- Organometallic chemistry provides control over the regiospecificity of functionalization reactions. For example, 1,2,3-trifluorobenzene and its bromo derivatives can be functionalized at various positions to produce benzoic acids and other derivatives through novel organometallic recipes such as deprotonation-triggered halogen migrations and halogen-metal permutations (Heiss & Schlosser, 2003).

Synthesis of Valuable Intermediates

- 1,2-Dibromobenzenes, including derivatives similar to "1-(1-Bromoethyl)-2,3-difluorobenzene," serve as valuable precursors for organic transformations, especially those involving the intermediate formation of benzynes. Methods based on regioselective bromination and ortho-metalation highlight the synthetic utility of these compounds (Diemer, Leroux, & Colobert, 2011).

Coordination Chemistry

- The study of fluorocarbons, including difluoro-m-cyclophane-based fluorocryptands, demonstrates the complex coordination chemistry possible with fluorinated organic compounds. These cryptands' reactions with group I and II metal ions reveal significant shifts in NMR resonances, highlighting the potential for using such structures in developing new materials or studying metal ion interactions (Plenio, Hermann, & Diodone, 1997).

Advanced Organic Synthesis

- The palladium-catalyzed dehydrohalogenation of 1,3-bis(2-bromophenyl)-2,5-diphenylbenzenes to produce alkoxy-functionalized dibenzo[fg,op]naphthacenes demonstrates the role of halogenated intermediates in facilitating complex organic syntheses. Such processes are crucial for the development of novel organic electronic materials and pharmaceuticals (Cheng, Höger, & Fenske, 2003).

Novel Polymer Synthesis

- Research into the synthesis and characterization of new fluorine-containing polyethers shows how fluorinated monomers, potentially including or related to "this compound," can lead to the development of soluble, hydrophobic, and low-dielectric polymers with moderate thermal stability. These materials have applications in electronics, coatings, and aerospace industries (Fitch et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

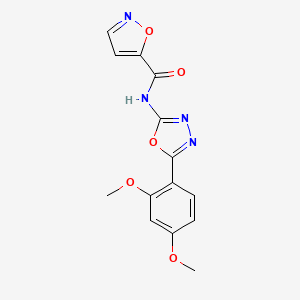

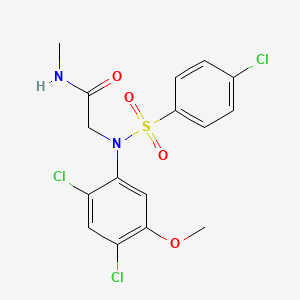

IUPAC Name |

1-(1-bromoethyl)-2,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDCMBDWJQOKID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide](/img/structure/B2701810.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2701812.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701813.png)

![2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2701815.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2701818.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2701821.png)

![2-fluoro-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2701824.png)

![(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2701827.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2701829.png)